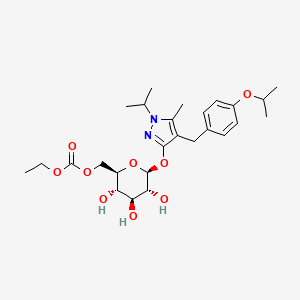

レモグリフロジンエタボネート

概要

説明

レモグリフロジンエタボネートは、グリフロジン系に属する化合物であり、主に2型糖尿病と非アルコール性脂肪性肝炎の治療に使用されています。これは、強力で選択的なナトリウム-グルコース共輸送体-2阻害剤であるレモグリフロジンの経口生物学的プロドラッグです。 この化合物は、キッセイ薬品工業株式会社によって発見され、現在BHV Pharma社とGlenmark Pharmaceuticals社によって開発が進められています .

科学的研究の応用

Remogliflozin etabonate has several scientific research applications, including:

Chemistry: Used as a model compound for studying glycosylation reactions and esterification processes.

Biology: Investigated for its effects on glucose metabolism and its potential role in treating metabolic disorders.

Medicine: Extensively studied for its efficacy and safety in treating type 2 diabetes mellitus and non-alcoholic steatohepatitis. .

Industry: Used in the development of new antidiabetic drugs and formulations.

作用機序

レモグリフロジンエタボネートは、体内で活性型であるレモグリフロジンに変換されるプロドラッグです。レモグリフロジンは、腎臓の近位尿細管に位置するナトリウム-グルコース共輸送体-2(SGLT2)を阻害します。SGLT2を阻害することにより、レモグリフロジンは腎臓でのグルコースの再吸収を減らし、尿中グルコース排泄量を増加させ、血糖値を低下させます。 このメカニズムはインスリンに依存しないため、膵臓機能が低下している患者やインスリン抵抗性のある患者にも有効です .

類似の化合物との比較

レモグリフロジンエタボネートは、ダパグリフロジン、エンパグリフロジン、カナグリフロジンなどの他のSGLT2阻害剤と比較されます。これらの化合物はすべて同様の作用機序を共有していますが、レモグリフロジンエタボネートにはいくつかのユニークな特徴があります。

コスト: レモグリフロジンエタボネートは、一般的に他のSGLT2阻害剤よりも手頃な価格で、患者にとって費用対効果の高い選択肢となっています.

投与量: レモグリフロジンエタボネートは1日に2回投与されますが、他のSGLT2阻害剤の中には1日に1回投与されるものもあります.

有効性: 臨床試験では、レモグリフロジンエタボネートは、血糖コントロールの点でダパグリフロジンと同等であることが示されています.

類似の化合物

- ダパグリフロジン

- エンパグリフロジン

- カナグリフロジン

生化学分析

Biochemical Properties

Remogliflozin etabonate plays a crucial role in biochemical reactions by inhibiting the sodium-glucose cotransporter 2 (SGLT2) located in the renal proximal tubules. This inhibition prevents the reabsorption of glucose from the renal filtrate back into the bloodstream, leading to increased urinary glucose excretion. The compound interacts with the SGLT2 protein, binding to its active site and blocking its function . Additionally, remogliflozin etabonate is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2C19, to form its active metabolite, remogliflozin .

Cellular Effects

Remogliflozin etabonate exerts significant effects on various cell types and cellular processes. In renal epithelial cells, it inhibits SGLT2, leading to increased glucose excretion. This action reduces plasma glucose levels and improves glycemic control in patients with type 2 diabetes . Furthermore, remogliflozin etabonate influences cell signaling pathways related to glucose metabolism and insulin sensitivity. It has been shown to reduce fasting plasma glucose and glycated hemoglobin levels in diabetic animal models . The compound also affects gene expression by modulating the activity of glucose transporters and enzymes involved in glucose metabolism .

Molecular Mechanism

The molecular mechanism of remogliflozin etabonate involves its conversion to the active form, remogliflozin, which selectively inhibits SGLT2. By binding to the SGLT2 protein in the renal proximal tubules, remogliflozin blocks the reabsorption of glucose, leading to increased glucose excretion through urine . This mechanism is independent of insulin, making it effective in both type 1 and type 2 diabetes . Additionally, remogliflozin etabonate undergoes metabolism by cytochrome P450 enzymes, resulting in the formation of inactive glucuronide conjugates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of remogliflozin etabonate have been observed to change over time. The compound is rapidly absorbed and converted to its active form, remogliflozin, within the gastrointestinal tract . Studies have shown that remogliflozin etabonate remains stable and effective over extended periods, with no significant degradation observed . Long-term studies in diabetic animal models have demonstrated sustained reductions in plasma glucose levels and improved glycemic control with chronic administration of remogliflozin etabonate .

Dosage Effects in Animal Models

The effects of remogliflozin etabonate vary with different dosages in animal models. In rodent studies, higher doses of remogliflozin etabonate have been associated with increased urinary glucose excretion and greater reductions in plasma glucose levels . At very high doses, some adverse effects such as hypoglycemia and dehydration have been observed . The optimal dosage for achieving therapeutic effects while minimizing adverse effects has been determined through dose-response studies in animal models .

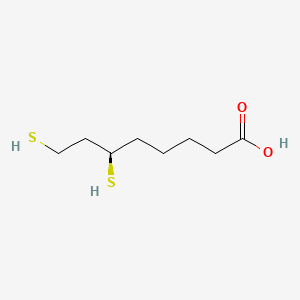

Metabolic Pathways

Remogliflozin etabonate is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and de-esterified in the gastrointestinal mucosa to form the active metabolite, remogliflozin . Remogliflozin is then metabolized primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2C19, to generate inactive glucuronide conjugates . These metabolic pathways ensure the efficient clearance of remogliflozin etabonate from the body .

Transport and Distribution

Remogliflozin etabonate is transported and distributed within cells and tissues through various mechanisms. Once absorbed, it is extensively bound to plasma proteins, facilitating its distribution throughout the body . The compound is primarily localized in the renal proximal tubules, where it exerts its inhibitory effects on SGLT2 . Additionally, remogliflozin etabonate does not show preferential distribution to blood cells or melanin-containing tissues .

Subcellular Localization

The subcellular localization of remogliflozin etabonate is primarily within the renal proximal tubules, where it targets the SGLT2 protein . The compound’s activity is dependent on its binding to the active site of SGLT2, preventing glucose reabsorption. Remogliflozin etabonate does not require specific targeting signals or post-translational modifications for its localization, as it is directly transported to the renal tubules following absorption .

準備方法

合成経路と反応条件

レモグリフロジンエタボネートの合成は、コア構造の調製から始まり、さまざまな官能基を導入するまでの複数のステップを伴います。主なステップには以下が含まれます。

ピラゾール環の形成: これは、適切な出発物質を制御された条件下で反応させてピラゾール環を形成することを伴います。

グルコピラノシド部分の導入: このステップは、グルコピラノシド部分がピラゾール環に結合するグリコシル化反応を伴います。

工業的生産方法

レモグリフロジンエタボネートの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件を最適化して、最終生成物の高収率と高純度を確保することが含まれます。 高性能薄層クロマトグラフィー(HPTLC)やその他の分析手法を使用することで、化合物の品質と安定性を確保できます .

化学反応の分析

反応の種類

レモグリフロジンエタボネートは、以下を含むいくつかの種類の化学反応を受けます。

加水分解: レモグリフロジンエタボネートのエステル結合は、酸性または塩基性条件下で加水分解してレモグリフロジンを生成することができます。

酸化: この化合物は、特にピラゾール環で酸化反応を受ける可能性があります。

一般的な試薬と条件

加水分解: 塩酸または水酸化ナトリウムを使用した酸性または塩基性条件。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。

形成される主な生成物

加水分解: レモグリフロジン。

酸化: レモグリフロジンエタボネートの酸化誘導体。

還元: レモグリフロジンエタボネートの還元誘導体.

科学研究の応用

レモグリフロジンエタボネートは、以下を含むいくつかの科学研究の応用があります。

類似化合物との比較

Remogliflozin etabonate is compared with other SGLT2 inhibitors such as dapagliflozin, empagliflozin, and canagliflozin. While all these compounds share a similar mechanism of action, remogliflozin etabonate has some unique features:

Similar Compounds

- Dapagliflozin

- Empagliflozin

- Canagliflozin

特性

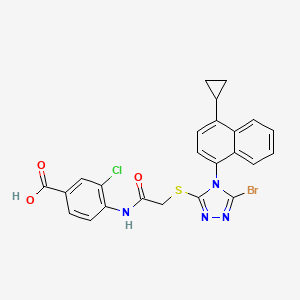

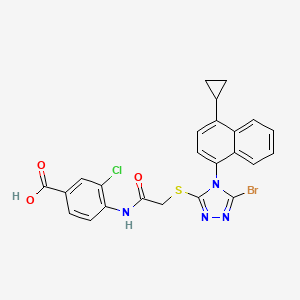

IUPAC Name |

ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3/t20-,21-,22+,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOCLDQAQNNEAX-ABMICEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963191 | |

| Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442201-24-3 | |

| Record name | Remogliflozin etabonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442201-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remogliflozin etabonate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442201243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remogliflozin etabonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOGLIFLOZIN ETABONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR0QT6QSUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Remogliflozin Etabonate?

A: Remogliflozin Etabonate is a prodrug that is rapidly hydrolyzed to its active form, Remogliflozin. Remogliflozin functions as a selective inhibitor of sodium-dependent glucose cotransporter-2 (SGLT2). [, , , , ] This inhibition prevents glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion and a reduction in blood glucose levels. [, , , , , ]

Q2: How does the pharmacokinetic profile of Remogliflozin Etabonate differ from other SGLT2 inhibitors?

A: Remogliflozin Etabonate exhibits a relatively short half-life compared to other SGLT2 inhibitors. [, ] This characteristic necessitates twice-daily dosing for optimal efficacy. [, ] Additionally, unlike some other SGLT2 inhibitors, it does not significantly accumulate in patients with mild or moderate renal impairment, suggesting that dosage adjustments may not be required in these populations. []

Q3: What is the significance of the active metabolite, GSK279782, in the pharmacological activity of Remogliflozin Etabonate?

A: GSK279782, an active metabolite of Remogliflozin, also contributes to the drug's pharmacological activity. [, ] While not as potent as Remogliflozin, GSK279782 exhibits SGLT2 inhibitory activity and plays a role in overall glucose control. [, ]

Q4: How does Remogliflozin Etabonate compare to other antidiabetic therapies in terms of its effect on blood pressure?

A: In clinical studies, Remogliflozin Etabonate demonstrated a trend towards a decrease in blood pressure. [, ] While the exact mechanism is not fully understood, this effect could be attributed to increased urinary sodium excretion, reduced blood volume, or improved endothelial function. [, ]

Q5: Which cytochrome P450 (CYP) enzyme is primarily involved in the metabolism of Remogliflozin?

A: While in vitro studies have shown that CYP3A4 can metabolize Remogliflozin to its active metabolite GSK279782, clinical data suggest that CYP3A4 contributes to less than 50% of Remogliflozin metabolism. [, ] This indicates the involvement of multiple biotransformation pathways, including other CYP enzymes, UDP-glucuronosyltransferases (UGTs), and glucosidases, in the drug's clearance. [, ]

Q6: Are there any specific drug-drug interactions associated with Remogliflozin Etabonate?

A: Based on in vitro and clinical data, Remogliflozin Etabonate exhibits a low drug interaction potential. [] Its multiple biotransformation pathways and lack of significant inhibition of major drug transporters and CYP enzymes contribute to its low risk for clinically significant drug-drug interactions. []

Q7: What are the major metabolites of Remogliflozin Etabonate identified in human plasma and urine?

A: Following oral administration, Remogliflozin Etabonate is extensively metabolized, primarily via glucuronidation. [, ] Three glucuronide metabolites constitute the majority of circulating radioactivity in plasma and are the major components found in urine. [, ] GSK1997711, a specific glucuronide metabolite, represents a significant portion of the administered dose recovered in urine. [, ]

Q8: What analytical techniques are commonly employed for the quantification and characterization of Remogliflozin Etabonate and its metabolites?

A: Various analytical methods have been developed and validated for the quantification of Remogliflozin Etabonate, including UV spectrophotometry, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , ] These techniques are crucial for quality control during manufacturing, pharmacokinetic studies, and bioequivalence testing. [, , , , , , ]

Q9: What is the current understanding of Remogliflozin Etabonate's safety profile?

A: Clinical trials and post-marketing surveillance indicate that Remogliflozin Etabonate is generally well-tolerated. [, ] The most common adverse events reported include genital mycotic infections, urinary tract infections, and dizziness. [, ]

Q10: What are the potential advantages of fixed-dose combination therapies incorporating Remogliflozin Etabonate?

A: Fixed-dose combinations (FDCs) containing Remogliflozin Etabonate with other antidiabetic agents like Vildagliptin or Teneligliptin have been developed to enhance glycemic control and potentially improve patient adherence to therapy. [, , , ] By combining medications with complementary mechanisms of action, these FDCs aim to target multiple aspects of hyperglycemia while reducing pill burden and simplifying treatment regimens. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。